molecular formula C8H13NO3 B046149 (3S)-1-acetylpiperidine-3-carboxylic acid CAS No. 111479-21-1

(3S)-1-acetylpiperidine-3-carboxylic acid

Cat. No.: B046149
CAS No.: 111479-21-1
M. Wt: 171.19 g/mol
InChI Key: ODPIDTOGVIDBLN-ZETCQYMHSA-N
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Description

(3S)-1-acetylpiperidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis The crystal structure of N-acetylpiperidine-2-carboxylic acid, which is closely related to (3S)-1-acetylpiperidine-3-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. This research highlights the importance of understanding the molecular geometry and electronic structure for applications in crystallography and molecular design (Rae, Raston, & White, 1980).

Synthetic Chemistry and Natural Product Synthesis this compound is involved in the synthesis of complex molecules. For instance, its structural analogs are used in the diastereoselective synthesis of carbapenam-3-carboxylic acid derivatives, showcasing its relevance in the synthesis of biologically active compounds and potential pharmaceuticals (Tanaka, Sakagami, & Ogasawara, 2002).

C(sp3)–H Activation of Carboxylic Acids The molecule is relevant in research focusing on the C(sp3)–H activation of carboxylic acids. Carboxylic acids are fundamental in various research fields, and efforts are directed towards C–H functionalization of such compounds. Emerging strategies enable the use of aliphatic carboxylic acids in C–H-activation-based transformations, a field where this compound and its derivatives could play a significant role (Uttry & van Gemmeren, 2019).

Microbial Tolerance to Weak Acid Stress Research into microbial mechanisms of tolerance to weak acid stress includes the exploration of carboxylic acids. The understanding of the molecular mechanisms underlying adaptation to weak acid stress in microbes is crucial for applications in medicine, food safety, and environmental science. Molecules like this compound can serve as model compounds to understand the interaction between microbes and carboxylic acids (Mira & Teixeira, 2013).

Mechanism of Action

The mechanism of action would depend on the specific use or biological activity of the compound. For example, many carboxylic acid derivatives, including certain amino acids, play crucial roles in biological systems .

Safety and Hazards

The safety and hazards associated with a compound like “(3S)-1-acetylpiperidine-3-carboxylic acid” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions in the study and application of such compounds could involve their synthesis, characterization, and potential uses in various fields such as pharmaceuticals, materials science, and biochemistry .

Properties

IUPAC Name

(3S)-1-acetylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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